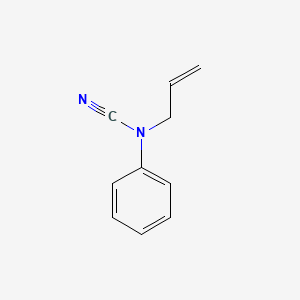
Phenyl(prop-2-en-1-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(prop-2-en-1-yl)cyanamide is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a cyanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyanamide under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl(prop-2-en-1-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the cyanamide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents, and acidic or basic conditions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Phenyl(prop-2-en-1-yl)amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Phenyl(prop-2-en-1-yl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their pharmacological potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl(prop-2-en-1-yl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Phenylcyanamide: Similar structure but lacks the prop-2-en-1-yl group.
Prop-2-en-1-ylcyanamide: Similar structure but lacks the phenyl group.
Phenyl(prop-2-yn-1-yl)cyanamide: Contains an alkyne group instead of an alkene group.
Uniqueness: Phenyl(prop-2-en-1-yl)cyanamide is unique due to the combination of its phenyl, prop-2-en-1-yl, and cyanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
20914-24-3 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
phenyl(prop-2-enyl)cyanamide |
InChI |
InChI=1S/C10H10N2/c1-2-8-12(9-11)10-6-4-3-5-7-10/h2-7H,1,8H2 |
Clé InChI |
PNQLYIFENTZQJB-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


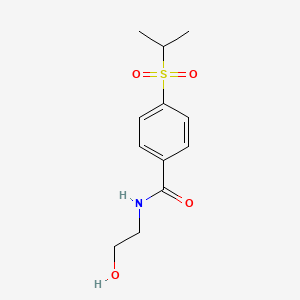
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
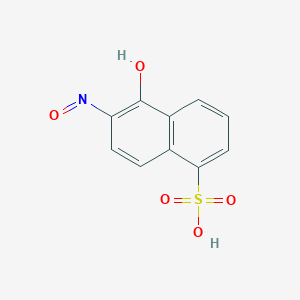
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
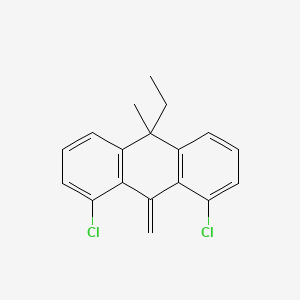



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
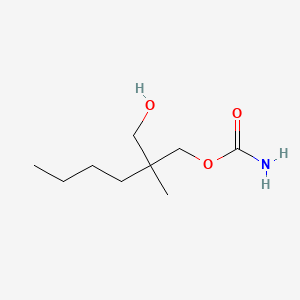
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


